molecular formula C14H14N2O2 B431184 2-phenoxy-N-pyridin-2-ylpropanamide CAS No. 349579-48-2

2-phenoxy-N-pyridin-2-ylpropanamide

Cat. No.: B431184
CAS No.: 349579-48-2
M. Wt: 242.27g/mol
InChI Key: YQTXMNCGPWCMHN-UHFFFAOYSA-N
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Description

2-Phenoxy-N-pyridin-2-ylpropanamide is a propanamide derivative featuring a phenoxy group at the 2-position of the propanamide chain and a pyridin-2-yl substituent on the amide nitrogen (Figure 1).

Properties

CAS No.

349579-48-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

2-phenoxy-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C14H14N2O2/c1-11(18-12-7-3-2-4-8-12)14(17)16-13-9-5-6-10-15-13/h2-11H,1H3,(H,15,16,17)

InChI Key

YQTXMNCGPWCMHN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the propanamide chain and the position of the pyridinyl group. The following table summarizes data from available analogs:

Compound Name Molecular Formula Molecular Weight Melting Point Substituents Pyridinyl Position
2-Phenoxy-N-pyridin-2-ylpropanamide (Target) C₁₄H₁₄N₂O₂ 242.28 (calculated) Not reported Phenoxy (C₆H₅O-) 2
2,2-Dimethyl-N-(2-pyridinyl)propanamide (ASD2637) C₁₀H₁₄N₂O 178.23 71–75°C Dimethyl (C(CH₃)₂) 2
2,2-Dimethyl-N-(4-pyridinyl)propanamide (ASB1967) C₁₀H₁₄N₂O 178.23 170°C Dimethyl (C(CH₃)₂) 4

Key Observations :

This may reduce solubility in polar solvents but enhance binding to aromatic systems in biological targets . Melting Points: ASD2637 (2-pyridinyl) has a lower melting point (71–75°C) than ASB1967 (4-pyridinyl, 170°C), likely due to differences in crystal packing efficiency influenced by pyridinyl orientation . The target compound’s melting point is expected to differ significantly due to the phenoxy group’s rigidity.

Pyridinyl Position :

  • The 4-pyridinyl isomer (ASB1967) exhibits a higher melting point, suggesting stronger intermolecular interactions (e.g., hydrogen bonding or dipole-dipole) compared to the 2-pyridinyl isomer (ASD2637). This positional effect may also influence solubility and reactivity .

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